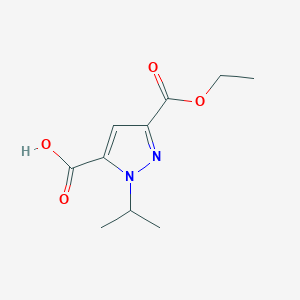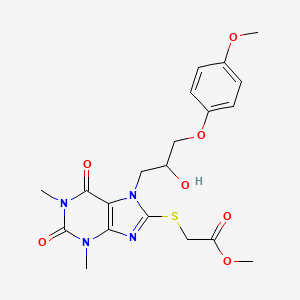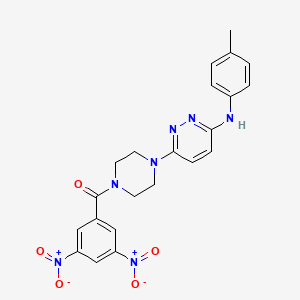
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide” is a chemical compound. It has a molecular formula of C22H27NO3. The compound is used in various chemical reactions and is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide” is complex, with a molecular weight of 353.462. It contains a benzamide group, which is a common functional group in organic chemistry .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can undergo protodeboronation, a process that involves the removal of a boron atom from a molecule . This reaction is often used in the synthesis of other organic compounds .
Scientific Research Applications
Neuroscience and Alzheimer's Disease Research :
- One study utilized a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantification of serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This research demonstrated significant decreases in 5-HT(1A) receptor densities in patients, correlating with worsening clinical symptoms (Kepe et al., 2006).
Molecular Structure Analysis :
- Another study involved the analysis of the structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide. This was done using X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research aimed to understand the compound's molecular geometry and electronic properties, which are crucial for its potential applications (Demir et al., 2015).
Antibacterial Activity Study :
- Research on 4-aminoantipyrine derivatives, which includes the study of compounds structurally related to 4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, revealed modest antibacterial activity against various bacteria, emphasizing the potential use of such compounds in developing new antibacterial agents (Cunha et al., 2005).
Synthetic Methodology Development :
- Research on the synthesis of related compounds has been conducted to improve methods and yields. For example, a study on (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide highlighted the development of a simple and high-yield synthesis method starting from specific precursors (Bobeldijk et al., 1990).
Neuroleptic Activity :
- A study explored the neuroleptic activity of benzamides, including compounds similar to 4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide. This research showed a correlation between structure and activity, contributing to the understanding of how these compounds can be used in treating psychosis (Iwanami et al., 1981).
properties
IUPAC Name |
4-ethoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-3-26-20-10-6-17(7-11-20)21(24)23-16-22(14-4-5-15-22)18-8-12-19(25-2)13-9-18/h6-13H,3-5,14-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISOUDZTOEKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone](/img/structure/B2665374.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2665375.png)


![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)


![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![5-Butyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2665388.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2665392.png)
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)